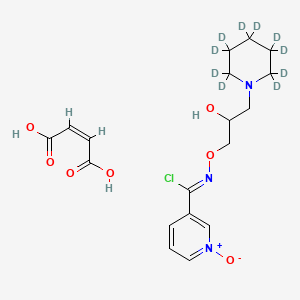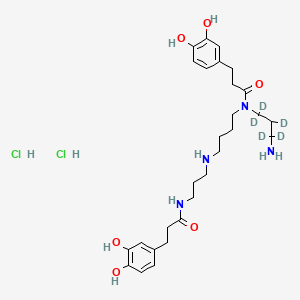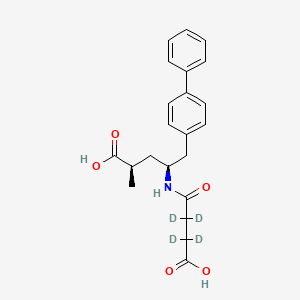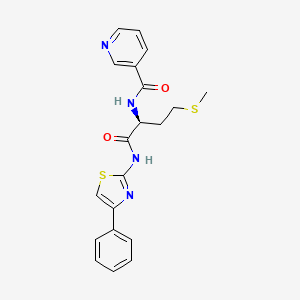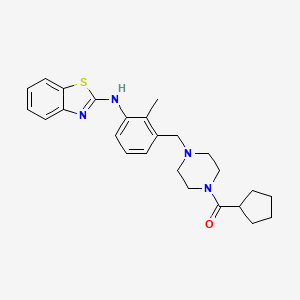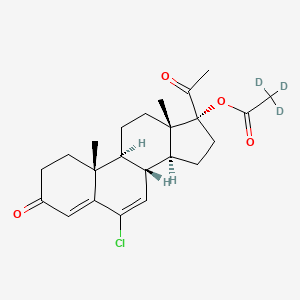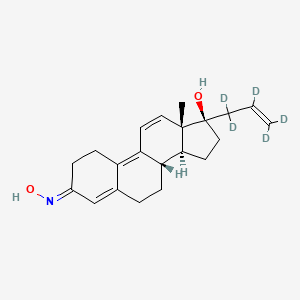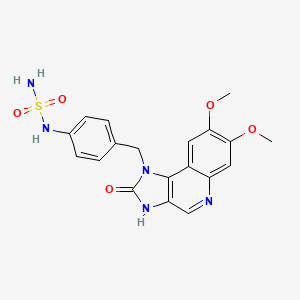
Enpp-1-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enpp-1-IN-4 is a potent inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme involved in the hydrolysis of purine nucleotides. ENPP1 plays a crucial role in various physiological processes, including cell proliferation, migration, apoptosis, and immune response regulation . This compound has shown potential in cancer research due to its ability to modulate the tumor microenvironment and enhance immune responses .
Preparation Methods
The synthesis of Enpp-1-IN-4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations . Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Enpp-1-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs .
Scientific Research Applications
Enpp-1-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the enzymatic activity of ENPP1 and its role in purinergic signaling . In biology, this compound is employed to investigate the effects of ENPP1 inhibition on cell proliferation, migration, and apoptosis . In medicine, it has potential therapeutic applications in cancer treatment by modulating the tumor microenvironment and enhancing immune responses . Additionally, this compound may have industrial applications in the development of new drugs and therapeutic agents .
Mechanism of Action
Enpp-1-IN-4 exerts its effects by inhibiting the enzymatic activity of ENPP1. ENPP1 catalyzes the hydrolysis of ATP or GTP to AMP or GMP, generating inorganic pyrophosphates (PPi) in the process . By inhibiting ENPP1, this compound disrupts the balance of ATP and adenosine in the tumor microenvironment, promoting an immunostimulatory effect . This inhibition also enhances the activation of the stimulator of interferon genes (STING) pathway, leading to increased immune responses against tumors .
Comparison with Similar Compounds
Enpp-1-IN-4 is unique compared to other ENPP1 inhibitors due to its high potency and specificity . Similar compounds include SR-8314 and other small molecule inhibitors that target ENPP1 . this compound stands out for its ability to modulate the tumor microenvironment and enhance immune responses more effectively .
Properties
Molecular Formula |
C19H19N5O5S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
7,8-dimethoxy-2-oxo-1-[[4-(sulfamoylamino)phenyl]methyl]-3H-imidazo[4,5-c]quinoline |
InChI |
InChI=1S/C19H19N5O5S/c1-28-16-7-13-14(8-17(16)29-2)21-9-15-18(13)24(19(25)22-15)10-11-3-5-12(6-4-11)23-30(20,26)27/h3-9,23H,10H2,1-2H3,(H,22,25)(H2,20,26,27) |
InChI Key |
VVOPMYOVXVQPHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C=N2)NC(=O)N3CC4=CC=C(C=C4)NS(=O)(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4](/img/structure/B12417137.png)

